N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine
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Overview
Description
N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine is a chemical compound that belongs to the class of substituted anilines This compound is characterized by the presence of a dichlorophenyl group attached to a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 3,4-dichloroaniline with a suitable dihydropyrrole precursor. One common method is the condensation reaction between 3,4-dichloroaniline and a dihydropyrrole derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrides.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: A precursor in the synthesis of N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine.
N-(3,4-Dichlorophenyl)carbamic acid methyl ester: Another compound with a dichlorophenyl group, used in different applications.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron): An herbicide with a similar dichlorophenyl structure.
Uniqueness
This compound is unique due to its specific combination of a dichlorophenyl group and a dihydropyrrole ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H10Cl2N2 |
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Molecular Weight |
229.10 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C10H10Cl2N2/c11-8-4-3-7(6-9(8)12)14-10-2-1-5-13-10/h3-4,6H,1-2,5H2,(H,13,14) |
InChI Key |
QJYDWXXPXYARJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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